molecular formula C16H17FN2O4S B4167998 N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide

N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide

Cat. No. B4167998
M. Wt: 352.4 g/mol
InChI Key: ZGMUGBNAPLCIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide, also known as FSMA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the cysteine protease cathepsin S, which plays a crucial role in the immune system and is involved in various pathological conditions.

Mechanism of Action

N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide is a highly specific inhibitor of cathepsin S, which binds to the enzyme's active site and prevents its proteolytic activity. By inhibiting cathepsin S, N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide can modulate the immune response, reduce inflammation, and affect tumor growth and metastasis.
Biochemical and Physiological Effects:
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide has been shown to have significant effects on the immune system, particularly in the context of autoimmune diseases. In a mouse model of multiple sclerosis, N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide treatment reduced the severity of the disease and inhibited the activation of autoreactive T cells. In another study, N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide was found to reduce the production of pro-inflammatory cytokines in human monocytes, suggesting its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide is its high specificity for cathepsin S, which allows for precise modulation of the enzyme's activity. However, N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide has some limitations as a research tool, including its relatively low solubility in aqueous solutions and its potential cytotoxicity at high concentrations.

Future Directions

There are several potential future directions for research on N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide. One area of interest is the development of more potent and selective cathepsin S inhibitors based on the structure of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide. Another direction is the investigation of the role of cathepsin S in other diseases, such as Alzheimer's disease and rheumatoid arthritis. Finally, the use of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide as a therapeutic agent in human diseases warrants further investigation.
Conclusion:
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide is a potent inhibitor of cathepsin S that has been widely used in scientific research as a tool to study the role of the enzyme in various diseases. Its high specificity and ability to modulate the immune response make it a valuable research tool and a potential therapeutic agent. Further research is needed to fully understand the mechanisms of action and potential applications of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide.

Scientific Research Applications

N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide has been extensively used in scientific research as a tool to study the role of cathepsin S in various diseases. Cathepsin S is a lysosomal protease that is involved in antigen presentation, inflammation, and tissue remodeling. Aberrant expression and activity of cathepsin S have been implicated in various pathological conditions, including autoimmune diseases, cancer, and neurodegenerative disorders.

properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]-N-(2-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S/c1-11(16(20)18-14-5-3-4-6-15(14)23-2)19-24(21,22)13-9-7-12(17)8-10-13/h3-11,19H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMUGBNAPLCIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1OC)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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